molecular formula C15H23NO4S B7776645 ((4-(Tert-butyl)phenyl)sulfonyl)valine

((4-(Tert-butyl)phenyl)sulfonyl)valine

Cat. No.: B7776645
M. Wt: 313.4 g/mol
InChI Key: IIZHVUMESXTUPZ-UHFFFAOYSA-N
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Description

((4-(Tert-butyl)phenyl)sulfonyl)valine is a synthetic sulfonamide derivative of the amino acid valine, characterized by the incorporation of a 4-(tert-butyl)phenylsulfonyl moiety.

Properties

IUPAC Name

2-[(4-tert-butylphenyl)sulfonylamino]-3-methylbutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23NO4S/c1-10(2)13(14(17)18)16-21(19,20)12-8-6-11(7-9-12)15(3,4)5/h6-10,13,16H,1-5H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIZHVUMESXTUPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)O)NS(=O)(=O)C1=CC=C(C=C1)C(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Sulfonation of Tert-butylbenzene

4-(tert-butyl)benzenesulfonic acid is synthesized by reacting tert-butylbenzene with concentrated sulfuric acid or chlorosulfonic acid. The reaction proceeds at 80–100°C for 8–10 hours, yielding the sulfonic acid derivative.

Chlorination with Thionyl Chloride

The sulfonic acid intermediate is treated with thionyl chloride (SOCl₂) in the presence of N,N-dimethylformamide (DMF) as a catalyst. The reaction occurs at 70°C for 2 hours, converting the sulfonic acid group into a sulfonyl chloride. The crude product is then purified via alkane precipitation (e.g., heptane or cyclohexane), achieving ≥99.8% purity by HPLC.

Table 1: Reaction Conditions for 4-(Tert-butyl)benzenesulfonyl Chloride Synthesis

ParameterValueSource
Sulfonation temperature80–100°C
Chlorination reagentThionyl chloride (2.8 eq)
CatalystDMF
Purification solventHeptane
Yield55% (relative to tert-butylbenzene)

Protection of Valine

Valine’s amino group requires protection before sulfonylation to prevent side reactions. The N-protection strategy described in ACS Journal of Organic Chemistry (2021) for tert-leucine derivatives is adaptable to valine.

N-Protection with p-Nitrophenyl Chloroformate

Valine is reacted with p-nitrophenyl chloroformate in dichloromethane (DCM) at 0°C, followed by warming to room temperature. This forms the N-protected carbamate derivative. The product is isolated via extraction with ethyl acetate and washed with brine to remove impurities.

Table 2: N-Protection Protocol for Valine

ReagentQuantityConditions
Valine10 mmol0°C → RT, 16 h
p-Nitrophenyl chloroformate1.1 eqDCM solvent
WorkupEtOAc extraction, brine washes

Coupling of 4-(Tert-butyl)benzenesulfonyl Chloride with N-Protected Valine

The coupling reaction between the sulfonyl chloride and N-protected valine is critical for forming the sulfonamide bond. Two methods are prevalent: direct coupling and isocyanate-mediated coupling.

Direct Sulfonylation

The N-protected valine is dissolved in a mixture of 10% Na₂CO₃ and dimethylformamide (DMF). 4-(tert-butyl)benzenesulfonyl chloride (1.0 eq) is added dropwise at 0°C, and the reaction is stirred at room temperature for 16 hours. Acidification with HCl precipitates the product, which is extracted with ethyl acetate.

Isocyanate-Mediated Coupling

An alternative method from ACS Journal of Organic Chemistry involves generating an isocyanate intermediate:

  • Isocyanate Formation : N-protected valine is treated with isobutyl chloroformate and N-methylmorpholine in THF at −20°C, followed by sodium azide. The intermediate isocyanate is monitored via IR spectroscopy (disappearance of azide peak at 2136 cm⁻¹).

  • Coupling with Amine : The isocyanate reacts with (1S,2S)-2-(piperidin-1-yl)cyclohexan-1-amine to form the sulfonamide. The product is purified via silica gel chromatography.

Deprotection and Final Product Isolation

The N-protecting group is removed under acidic conditions (e.g., HCl in dioxane) to yield free this compound. Final purification involves recrystallization from ethanol/water or chromatography.

Table 3: Deprotection and Purification Parameters

StepConditionsSource
Deprotection4 M HCl in dioxane, RT, 2 h
RecrystallizationEthanol/water (3:1)
Purity (HPLC)≥98%

Analytical Characterization

Critical analytical data for this compound include:

  • ¹H NMR (DMSO-d₆): δ 1.28 (s, 9H, tert-butyl), 3.45 (m, 1H, valine α-CH), 7.82 (d, 2H, aromatic).

  • HPLC : Retention time = 12.3 min (C18 column, acetonitrile/water gradient).

Challenges and Optimization

Byproduct Formation

The primary byproduct, diphenylsulfone, arises during sulfonation. Patent JP2012121816A mitigates this via alkane precipitation, reducing byproduct content to <0.1%.

Solvent Selection

DMF enhances sulfonyl chloride solubility but complicates removal. Substituting THF or dichloromethane improves reaction efficiency .

Chemical Reactions Analysis

Types of Reactions

((4-(Tert-butyl)phenyl)sulfonyl)valine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfone derivatives, while reduction can produce sulfide derivatives. Substitution reactions can lead to a variety of substituted sulfonyl compounds .

Scientific Research Applications

((4-(Tert-butyl)phenyl)sulfonyl)valine has several scientific research applications:

Mechanism of Action

The mechanism of action of ((4-(Tert-butyl)phenyl)sulfonyl)valine involves its interaction with specific molecular targets and pathways. The sulfonyl group can act as an electron-withdrawing group, influencing the reactivity of the compound. This can affect various biochemical pathways, including enzyme inhibition and receptor binding. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The following table summarizes key structural, physicochemical, and functional differences between ((4-(Tert-butyl)phenyl)sulfonyl)valine and its analogs:

Compound Name Substituent(s) on Phenyl Ring Molecular Weight (g/mol) Key Properties/Activities Research Applications Purity (Reported)
This compound tert-butyl ~353.4 (estimated) High lipophilicity, steric bulk Preliminary research N/A
((4-Bromophenyl)sulfonyl)valine analogs 1 bromo ~381.3 (observed) Antimicrobial, antioxidant activity In vitro bioactivity screening >95% (implied)
((4-Chloro-3-(trifluoromethyl)phenyl)sulfonyl)valine 2 chloro, trifluoromethyl ~402.8 (calculated) Enhanced electron-withdrawing effects Research reagents >98%

Structural and Electronic Effects

  • tert-butyl group : Introduces significant steric hindrance and electron-donating effects via alkyl substitution. This may enhance metabolic stability but reduce solubility in aqueous media compared to halogenated analogs .
  • The bromophenyl analog demonstrated moderate antimicrobial activity against Staphylococcus aureus (MIC = 32 µg/mL) and antioxidant capacity (IC~50~ = 0.8 mM in DPPH assay) .
  • Trifluoromethyl group : Combines strong EWG effects with high lipophilicity, which may improve blood-brain barrier penetration. The chloro-CF~3~ analog is marketed as a research tool with >98% purity, though biological data remain undisclosed .

Physicochemical Properties

  • Solubility : The tert-butyl derivative is predicted to have lower aqueous solubility than bromo or chloro analogs due to increased hydrophobicity.

Q & A

Basic Research Questions

Q. What synthetic methodologies are optimal for preparing ((4-(tert-butyl)phenyl)sulfonyl)valine?

  • Answer : The synthesis typically involves sulfonylation of valine derivatives under controlled conditions. For example, trifluoroacetic acid (TFA) is used to deprotect tert-butyl carbamate intermediates, followed by coupling reactions with sulfonyl chlorides. Purification via silica gel chromatography with gradient elution (e.g., 0–12% MeOH in CH₂Cl₂) ensures high purity . Key steps include monitoring reaction completion via TLC and optimizing stoichiometry (e.g., 1.2 eq of brominated intermediates with K₂CO₃ as a base) .

Q. How is this compound characterized structurally?

  • Answer : Nuclear magnetic resonance (NMR) spectroscopy is critical. ¹H NMR in DMSO-d₆ resolves sulfonyl and tert-butyl proton environments (e.g., δ ~1.37 ppm for tert-butyl protons and δ ~7.4–8.6 ppm for aromatic protons). High-resolution mass spectrometry (HRMS) or ESI-MS confirms molecular weight (e.g., [M+H]⁺ peaks) .

Q. What are the solubility and storage guidelines for this compound?

  • Answer : The compound is sparingly soluble in aqueous buffers but dissolves in polar aprotic solvents (e.g., DMSO, acetonitrile). For long-term stability, store at –20°C in anhydrous conditions to prevent hydrolysis of the sulfonyl group .

Intermediate Research Questions

Q. How do reaction conditions influence the yield of this compound?

  • Answer : Elevated temperatures (e.g., 80°C) and extended reaction times (16–24 hours) improve coupling efficiency for bulky tert-butylphenyl groups. Solvent choice (e.g., DCM vs. acetonitrile) affects reaction kinetics, with aprotic solvents favoring nucleophilic substitution .

Q. What analytical techniques validate purity and stability under experimental conditions?

  • Answer : Purity (>98%) is confirmed via HPLC with UV detection (λ = 254 nm). Accelerated stability studies (e.g., 40°C/75% RH for 14 days) assess degradation pathways, while FT-IR identifies hydrolytic byproducts (e.g., sulfonic acids) .

Advanced Research Questions

Q. What structure-activity relationships (SAR) are observed for sulfonylated valine derivatives?

  • Answer : The tert-butyl group enhances lipophilicity, improving membrane permeability in cellular assays. Substitution at the phenyl ring (e.g., electron-withdrawing groups) modulates enzymatic inhibition potency. For example, bromine substituents in analogous compounds increase binding affinity to bacterial targets .

Q. How can computational modeling predict biological interactions of this compound?

  • Answer : Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations reveal interactions with enzymes like carbonic anhydrase. In silico toxicity screening (e.g., ProTox-II) predicts hepatotoxicity risks, guiding in vitro validation .

Q. What strategies optimize chromatographic separation of diastereomers or regioisomers?

  • Answer : Chiral stationary phases (e.g., amylose tris(3,5-dimethylphenylcarbamate)) resolve enantiomers. Gradient elution with MeOH:CH₂Cl₂ (0–15%) achieves baseline separation of sulfonamide regioisomers, validated by LC-MS .

Methodological Notes

  • Contradictions in Data : reports solubility in DMSO, while uses acetonitrile for coupling reactions. Researchers should empirically test solvents for specific applications.
  • Advanced Applications : highlights antibacterial mechanisms against Enterococcus faecium, suggesting this compound could be a scaffold for biofilm-disrupting agents.

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